![molecular formula C15H10F2O4 B6408459 4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261916-60-2](/img/structure/B6408459.png)
4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, is a synthetic organic compound that has been extensively studied for its potential applications in the lab. It is a white, crystalline solid that has a high melting point and is soluble in both organic and aqueous solvents. It is a member of the class of compounds known as fluoroaromatic acids, which have been used in a variety of scientific research applications. The purpose of
Scientific Research Applications
4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other fluoroaromatic compounds, such as 4-fluoro-3-phenylbenzoic acid. It has also been used as a reagent in the synthesis of pharmaceuticals, such as the antifungal drug fluconazole. Additionally, it has been used in the synthesis of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, is not fully understood. However, it is believed that the fluoroaromatic acid acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. Additionally, it has been shown to interact with other proteins, such as the human multidrug resistance transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, are not well understood. However, it has been suggested that the compound may have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The main advantage of 4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, is its high purity, which makes it ideal for use in laboratory experiments. Additionally, it is relatively stable and has a low toxicity. However, the compound is expensive and can be difficult to handle due to its high melting point.
Future Directions
There are a number of potential future directions for 4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research into its use as an inhibitor of cytochrome P450 enzymes could lead to new therapeutic approaches. Finally, further research into its use in the synthesis of OLEDs could lead to the development of more efficient and cost-effective devices.
Synthesis Methods
The synthesis of 4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, is a two-step process that involves the reaction of 2-fluoro-5-methoxycarbonylphenol with trifluoromethanesulfonic acid in the presence of a base. In the first step, the trifluoromethanesulfonic acid acts as a catalyst to form the desired product. In the second step, the product is purified by recrystallization. The final product is a white, crystalline solid with a purity of 95%.
properties
IUPAC Name |
4-fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)9-3-5-13(17)11(7-9)10-6-8(14(18)19)2-4-12(10)16/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDAVWPUJQVULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691463 |
Source
|
Record name | 2',6-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261916-60-2 |
Source
|
Record name | 2',6-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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